Valproic acid acyl-D-glucuronide

acyl glucuronide reactivity degradation half-life drug-protein adduct

Valproic acid acyl-D-glucuronide (VPA-G) is the major urinary metabolite (~50% dose) and the least reactive acyl glucuronide (t½ 60 h). This ≥98% pure lyophilized powder is the essential low-reactivity benchmark for protein adduct formation, immunotoxicity, and UGT reaction phenotyping. Unlike valproic acid, VPA-G inhibits microtubule assembly at physiological concentrations (IC50 1.0 mM vs ≥2 mM), and its sigmoidal autoactivation kinetics demand pure, low-isomer material for reproducible LC-MS/MS method development and metabolic research.

Molecular Formula C14H24O8
Molecular Weight 320.34 g/mol
Cat. No. B10778692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValproic acid acyl-D-glucuronide
Molecular FormulaC14H24O8
Molecular Weight320.34 g/mol
Structural Identifiers
SMILESCCCC(CCC)C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O
InChIInChI=1S/C14H24O8/c1-3-5-7(6-4-2)13(20)22-14-10(17)8(15)9(16)11(21-14)12(18)19/h7-11,14-17H,3-6H2,1-2H3,(H,18,19)/t8-,9-,10+,11-,14?/m0/s1
InChIKeyXXKSYIHWRBBHIC-JLERCCTOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Valproic Acid Acyl-D-Glucuronide: Procurement and Selection Guide for Metabolite Standards and In Vitro Toxicology Studies


Valproic acid acyl-D-glucuronide (VPA-G; CAS 60113-83-9), a phase II glucuronide conjugate of the antiepileptic drug valproic acid, is the major urinary metabolite accounting for approximately 50% of an administered VPA dose . As an acyl glucuronide, VPA-G exhibits pH-dependent chemical reactivity including intramolecular acyl migration and covalent protein adduct formation, properties that distinguish it mechanistically from non-acyl glucuronide metabolites [1]. The compound is supplied as a lyophilized powder (purity ≥95–98%) with a molecular formula of C₁₄H₂₄O₈ and molecular weight of 320.34 g/mol, and is designated as a pharmaceutical reference standard and impurity marker for analytical method development and metabolic research .

Why Valproic Acid Acyl-D-Glucuronide Cannot Be Substituted by Parent Drug or Structurally Similar Acyl Glucuronide Metabolites


Acyl glucuronides are not interchangeable reagents for two scientifically rigorous reasons. First, intrinsic chemical reactivity varies by orders of magnitude among structurally related acyl glucuronides: apparent first-order degradation half-lives range from 0.5 hours (zomepirac glucuronide) to 60 hours (VPA-G), meaning reaction kinetics and adduct yields are compound-specific rather than class-transferable [1]. Second, the parent drug valproic acid itself fails to recapitulate the metabolite's unique biological interactions—for instance, VPA inhibits microtubule assembly only at suprapharmacological concentrations (≥2 mM), whereas its glucuronide conjugate VPA-G exerts inhibition with an IC₅₀ of 1.0 mM under identical assay conditions [2]. Therefore, substituting VPA-G with valproic acid or a more reactive acyl glucuronide analog will generate non-comparable data in metabolism, toxicology, and drug-protein adduct studies.

Valproic Acid Acyl-D-Glucuronide: Quantitative Differentiation Evidence Versus Comparators


Intrinsic Acyl Glucuronide Reactivity Ranking: VPA-G as the Least Reactive Comparator in the Class

In a direct head-to-head comparison of four carboxylate drugs' acyl glucuronides under identical buffer conditions, VPA-G exhibited the lowest intrinsic reactivity. Apparent first-order degradation half-life (t₁/₂) values were 0.5 hours for zomepirac glucuronide, 0.6 hours for diflunisal glucuronide, 3 hours for clofibric acid glucuronide, and 60 hours for VPA-G [1]. This 120-fold difference in degradation rate between the least (VPA-G) and most (zomepirac glucuronide) reactive species directly translates to differential covalent protein adduct burden in vivo.

acyl glucuronide reactivity degradation half-life drug-protein adduct comparative toxicology

Plasma Protein Adduct Formation In Vivo: VPA-G Produces Lowest Adduct Burden Among Four Tested Carboxylate Drugs

Following twice-daily intravenous dosing in rats (2 days, 50 mg/kg for ZP, DF, and CA; 150 mg/kg for VPA), plasma adduct concentrations measured 6 hours post-final dose were: 0.31 μg drug equivalents/mL (zomepirac), 0.44 μg/mL (diflunisal), 0.28 μg/mL (clofibric acid), and 0.05 μg/mL (VPA) [1]. VPA plasma adducts were 5.6–8.8× lower than the other three drugs. Immunoblotting further confirmed that anti-drug-protein antisera detected modified serum albumin in ZP-, DF-, and CA-treated rats but not in VPA-treated rats [1]. Liver adduct concentrations, however, reached comparable magnitudes across all drugs (0.96 μg/g for VPA and CA), attributable to a parallel acyl-CoA/β-oxidation adduct pathway independent of VPA-G reactivity [1].

covalent protein binding drug-protein adduct in vivo adduct quantification immunogenicity risk

Microtubule Assembly Inhibition: VPA-G Is 5× Less Potent Than Its Own Rearrangement Isomers (iso-VPA-G)

In a comparative in vitro assay using bovine brain microtubular protein (MTP; 85% tubulin, 15% microtubule-associated proteins), VPA-G inhibited microtubule assembly with an IC₅₀ of 1.0 mM, whereas its rearrangement isomers (iso-VPA-G, formed via non-enzymatic acyl migration) achieved an IC₅₀ of 0.2 mM—a 5-fold greater inhibitory potency [1]. The parent drug valproic acid (VPA) failed to inhibit microtubule formation except at concentrations ≥2 mM [1]. Covalent binding studies using [¹⁴C]-labeled species confirmed that adduct formation was substantially greater for iso-VPA-G than for VPA-G, with 78% of covalent binding occurring on microtubule-associated proteins (MAPs) versus 22% on the tubulin fraction [1].

tubulin polymerization microtubule inhibition acyl migration metabolite reactivity

Covalent Adduct Formation Kinetics: VPA-G Produces Negligible Adducts While Rearrangement Isomers Generate 7% Adduct Yield

In a side-by-side 30-hour incubation at pH 7.4 and 37°C, VPA-G exhibited predominantly rearrangement to VPA-G-R (isomers) at approximately 24% yield, with hydrolysis accounting for only ~2% and covalent protein adduct formation being negligible [1]. In contrast, incubation of pre-formed VPA-G-R (rearrangement isomers) with human serum albumin (HSA) or fresh human plasma under identical conditions resulted in extensive hydrolysis (~27%) and substantial covalent adduct formation (~7% of initial material) [1]. The study concluded that VPA-protein adduct formation does not proceed via a transacylation mechanism from intact VPA-G but rather through rearrangement isomers acting as simple esters [1].

acyl glucuronide rearrangement protein adduct kinetics transacylation HSA binding

UGT Enzyme Kinetics: Valproic Acid Glucuronidation Exhibits Autoactivation (Sigmoidal) Kinetics In Vivo

Unlike typical Michaelis-Menten glucuronidation substrates, valproic acid glucuronidation exhibits sigmoidal (autoactivation) kinetics both in vitro (sheep liver microsomes) and in vivo (adult sheep). After a 100 mg/kg i.v. dose, the in vivo formation of VPAG displayed a sigmoidal relationship between dose and metabolite formation, consistent with positive cooperativity or multiple substrate binding sites on UGT enzymes [1]. This nonlinear behavior contrasts with the linear glucuronidation kinetics observed for structurally distinct carboxylate drugs such as diflunisal, which follow standard first-order elimination within therapeutic ranges [2].

UDP-glucuronosyltransferase autoactivation kinetics enzyme saturation pharmacokinetic modeling

Procurement-Driven Application Scenarios for Valproic Acid Acyl-D-Glucuronide in Research and Bioanalytical Settings


LC-MS/MS Method Development and Validation Requiring Certified Metabolite Reference Standards

Valproic acid acyl-D-glucuronide (CAS 60113-83-9) is the primary urinary metabolite of valproic acid, accounting for 30–70% of the administered dose . For bioanalytical laboratories developing validated LC-MS/MS assays for therapeutic drug monitoring or pharmacokinetic studies, procurement of a high-purity (≥98%) VPA-G reference standard is mandatory. The compound's distinct retention time and mass spectrometric fragmentation pattern relative to valproic acid and its β-oxidation metabolites (2-en-VPA, 3-OH-VPA) enable selective multiple reaction monitoring (MRM) method development [1].

Acyl Glucuronide Reactivity and Drug Safety Assessment Studies

VPA-G represents the least reactive acyl glucuronide yet characterized, with a degradation half-life of 60 hours compared to 0.5–3 hours for other carboxylate drug glucuronides . Laboratories investigating structure-activity relationships in acyl glucuronide-mediated protein adduct formation and immunotoxicity require VPA-G as the benchmark low-reactivity control. Its negligible covalent adduct formation with HSA in vitro and undetectable plasma protein adduct immunoreactivity in vivo [1] establish the baseline against which more reactive acyl glucuronides (e.g., zomepirac, diflunisal) can be quantitatively compared.

Microtubule-Targeted Toxicology and Neurological Adverse Effect Mechanism Studies

For research groups investigating valproic acid-associated neurological or developmental toxicity, VPA-G offers a mechanistically distinct tool from the parent drug. While valproic acid inhibits microtubule assembly only at concentrations ≥2 mM, VPA-G achieves 50% inhibition at 1.0 mM, and its rearrangement isomers at 0.2 mM . Procurement of pure VPA-G with documented low isomer content is critical for experimental reproducibility, as iso-VPA-G contamination introduces 5-fold greater tubulin polymerization inhibition and substantially higher covalent binding to microtubule-associated proteins .

In Vitro Glucuronidation Kinetics and UGT Enzyme Phenotyping Assays

Valproic acid glucuronidation exhibits sigmoidal autoactivation kinetics in vivo and in liver microsomes, contrasting with the linear Michaelis-Menten kinetics of many comparator acyl glucuronides . Laboratories using recombinant UGT isoforms (particularly UGT1A3, UGT1A4, UGT1A6, UGT1A8, UGT1A9, UGT1A10, UGT2B7, and UGT2B15) [1] for reaction phenotyping or drug-drug interaction screening require VPA-G as a substrate for establishing nonlinear kinetic models and validating cooperative binding mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Valproic acid acyl-D-glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.